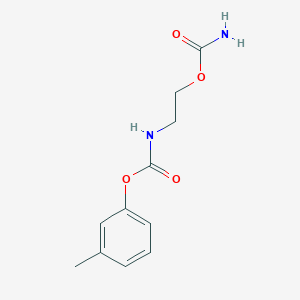

(3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate

CAS No.:

Cat. No.: VC10017648

Molecular Formula: C11H14N2O4

Molecular Weight: 238.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14N2O4 |

|---|---|

| Molecular Weight | 238.24 g/mol |

| IUPAC Name | (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate |

| Standard InChI | InChI=1S/C11H14N2O4/c1-8-3-2-4-9(7-8)17-11(15)13-5-6-16-10(12)14/h2-4,7H,5-6H2,1H3,(H2,12,14)(H,13,15) |

| Standard InChI Key | YRWYJIURNNLPPL-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)OC(=O)NCCOC(=O)N |

| Canonical SMILES | CC1=CC(=CC=C1)OC(=O)NCCOC(=O)N |

Introduction

Chemical Identity and Structural Characteristics

(3-Methylphenyl) N-(2-carbamoyloxyethyl)carbamate (C₁₁H₁₄N₂O₄) is a carbamate ester featuring a 3-methylphenyl group linked to a carbamoyloxyethyl moiety via a carbamate bridge. Its molecular weight is 238.243 g/mol, with a monoisotopic mass of 238.095357 Da . The compound’s IUPAC name, 3-methylphenyl [2-(carbamoyloxy)ethyl]carbamate, reflects its substituent arrangement, where the carbamoyloxyethyl group (-O-C(=O)-NH₂) is attached to the ethyl chain of the carbamate .

Molecular Formula and Stereochemistry

The compound’s planar structure lacks chiral centers, as confirmed by its symmetrical substitution pattern. Key functional groups include:

-

A 3-methylphenyl ring (aromatic moiety).

-

A carbamate bridge (-O-C(=O)-NH-).

-

A carbamoyloxyethyl chain (-CH₂-CH₂-O-C(=O)-NH₂).

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄N₂O₄ | |

| Average Mass | 238.243 g/mol | |

| Monoisotopic Mass | 238.095357 Da | |

| ChemSpider ID | 1636884 |

Synthesis and Reaction Pathways

The synthesis of (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate involves carbamate-forming reactions, typically between phenyl carbonates and amines. A patent detailing analogous nitroimidazole carbamates (US3458528A) provides insight into potential methodologies .

Key Synthetic Steps

-

Phenyl Carbonate Intermediate: Reacting 3-methylphenol with phosgene or a chloroformate yields 3-methylphenyl chloroformate.

-

Amine Coupling: Treatment with 2-aminoethyl carbamate introduces the carbamoyloxyethyl group. This step often employs solvents like chloroform or ethanol and bases such as triethylamine to neutralize HCl .

-

Purification: Recrystallization from ethyl acetate or ethanol yields the pure product .

Example Reaction:

Catalytic and Solvent Systems

The patent US3458528A highlights the use of triethylamine in ethanol or chloroform to facilitate carbamate formation . Yields exceeding 75% are achievable under optimized conditions (15–40°C, 7–24 hours) .

Research Gaps and Future Directions

-

Biological Screening: Empirical studies are needed to evaluate antimicrobial or anticancer potential.

-

Catalytic Optimization: Exploring rhodium-catalyzed C-H amination (as in ) could streamline synthesis.

-

Toxicological Profiling: Acute and chronic toxicity studies are essential for industrial or pharmaceutical use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume